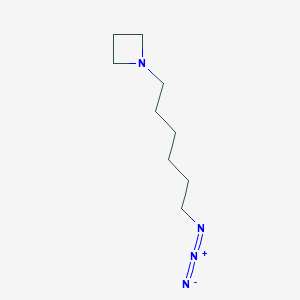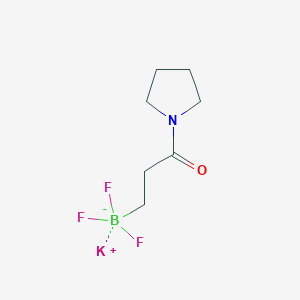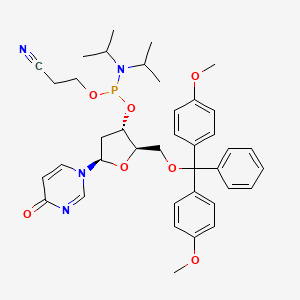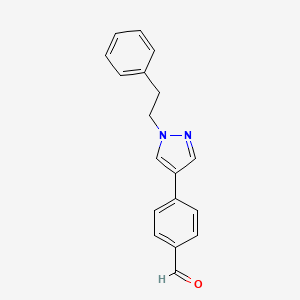![molecular formula C11H5Cl2FN4O2S2 B13725897 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide is a chemical compound with the molecular formula C11H5Cl2FN4O2S2 and a molecular weight of 379.22. This compound is primarily used in proteomics research and is known for its unique structural properties .
Métodos De Preparación
The synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide involves several steps. The synthetic route typically starts with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the sulfonic acid group and the (4-fluorophenyl)amide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .
Comparación Con Compuestos Similares
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide can be compared with other similar compounds, such as:
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (3-fluorophenyl)amide
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (2,4-dimethylphenyl)amide
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (3,5-dimethylphenyl)amide These compounds share a similar core structure but differ in the substituents attached to the thiazolo[4,5-d]pyrimidine ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H5Cl2FN4O2S2 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
5,7-dichloro-N-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H5Cl2FN4O2S2/c12-8-7-9(16-10(13)15-8)17-11(21-7)22(19,20)18-6-3-1-5(14)2-4-6/h1-4,18H |
Clave InChI |
KRSXMJLQPJQUSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


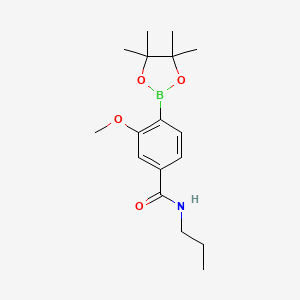
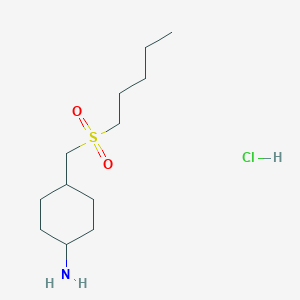
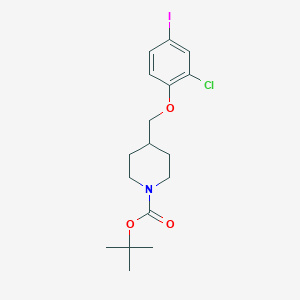
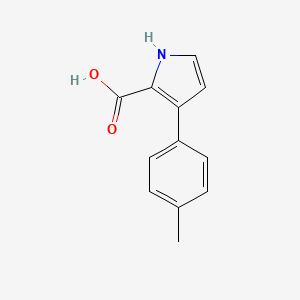
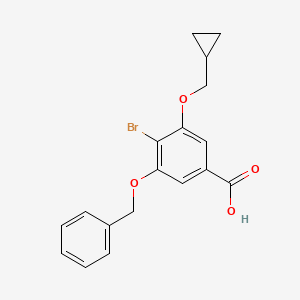
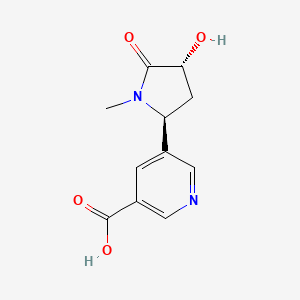
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)

